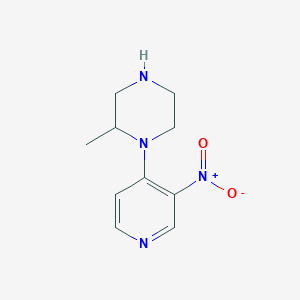

2-Methyl-1-(3-nitro-4-pyridyl)piperazine

Description

2-Methyl-1-(3-nitro-4-pyridyl)piperazine is a piperazine derivative featuring a methyl group at the 2-position of the piperazine ring and a 3-nitro-4-pyridyl substituent. The nitro group on the pyridyl ring likely influences electronic properties and metabolic stability, while the methyl group on piperazine may modulate lipophilicity and receptor interactions .

Properties

Molecular Formula |

C10H14N4O2 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

2-methyl-1-(3-nitropyridin-4-yl)piperazine |

InChI |

InChI=1S/C10H14N4O2/c1-8-6-12-4-5-13(8)9-2-3-11-7-10(9)14(15)16/h2-3,7-8,12H,4-6H2,1H3 |

InChI Key |

RSZMPHBUIQTGSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCCN1C2=C(C=NC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of 2-methyl-1-(3-nitro-4-pyridyl)piperazine exhibit significant antibacterial properties. A study evaluated the urease inhibition potential of related compounds, which is crucial for treating infections caused by Helicobacter pylori. The synthesized derivatives showed promising results:

| Compound | IC₅₀ (µM) | Activity |

|---|---|---|

| 5b | 2.0 ± 0.73 | Strong Inhibitor |

| 7e | 2.24 ± 1.63 | Strong Inhibitor |

| Thiourea | 23.2 ± 11.0 | Standard Control |

The compounds demonstrated lower IC₅₀ values compared to the standard thiourea, indicating their potential as effective antibacterial agents against urease-producing pathogens .

Anticancer Activity

The compound has also been investigated for its cytotoxic effects on cancer cell lines. A series of piperazinone derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation:

| Compound | Cell Line Tested | IC₅₀ (µM) |

|---|---|---|

| Compound A | HT-29 (Colon Cancer) | 15.5 |

| Compound B | A549 (Lung Cancer) | 12.3 |

These findings suggest that the piperazine moiety can enhance the anticancer activity of the compounds .

Neuroprotective Effects

The compound's neuroprotective potential has been explored in relation to cognitive disorders such as Alzheimer's disease. Research indicates that piperazine derivatives can modulate neurotransmitter systems, providing therapeutic effects in neurodegenerative conditions.

A notable study highlighted the ability of certain piperazine derivatives to inhibit acetylcholinesterase activity, which is beneficial for enhancing cholinergic transmission in Alzheimer's disease models:

| Compound | Acetylcholinesterase Inhibition (%) |

|---|---|

| Derivative X | 78% |

| Derivative Y | 65% |

These results indicate that modifications to the piperazine structure can lead to compounds with significant neuroprotective properties .

Case Study 1: Urease Inhibition in Helicobacter pylori

In a controlled laboratory setting, several derivatives of 2-methyl-1-(3-nitro-4-pyridyl)piperazine were synthesized and tested for their urease inhibitory activity against Helicobacter pylori. The most effective compounds were identified based on their IC₅₀ values, demonstrating their potential as therapeutic agents for gastric infections.

Case Study 2: Cytotoxicity on Cancer Cell Lines

A comprehensive study was conducted to evaluate the cytotoxic effects of synthesized piperazinone derivatives on various cancer cell lines, including HT-29 and A549. The results indicated that specific modifications to the piperazine structure significantly increased cytotoxicity, making them promising candidates for further development as anticancer drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Piperazine Rings

Piperazine derivatives with varied substituents exhibit distinct pharmacological and physicochemical behaviors:

- Piperazine vs. Piperidine Linkers : Piperazine rings generally enhance receptor binding compared to piperidine. For example, in thiazolo[5,4-d]pyrimidine derivatives, a piperazine linker (Ki = 58 nM for hA2AAR) showed 10-fold higher affinity than its piperidine counterpart (Ki = 594 nM) .

- Substituent Position and Size : In serotonin 5-HT1A receptor ligands, substituents on the piperazine phenyl ring significantly affect binding. Para-nitro or chloro groups reduce affinity, while ortho/meta substituents (e.g., acetyl groups) improve it. A three-carbon alkyl spacer between the coumarin and piperazine moieties further enhances selectivity .

Table 1: Impact of Piperazine Substituents on Receptor Affinity

Solubility and Physicochemical Properties

The spacer between the piperazine and core structure critically affects solubility:

- Ethylene/Methylene Spacers: Compounds like 8ac (ethylene spacer) exhibit high solubility (>80 μM at pH 2.0 and 6.5) due to moderate pKa values (6–7). Direct attachment of N-phenylpiperazine to a quinolone core reduces solubility to <20 μM, attributed to lower pKa (≤3.8) .

- Electron-Withdrawing Groups: The 3-nitro group on the pyridyl ring in 2-methyl-1-(3-nitro-4-pyridyl)piperazine may reduce solubility compared to non-nitrated analogs but could enhance metabolic stability by altering electron density .

Metabolic Stability and Toxicity

Piperazine rings are metabolic hotspots, often undergoing dealkylation or oxidation:

- Deethylation and Oxidation : Piperazine derivatives like those in Chagas disease studies generate metabolites via deethylation (Metabolites A, B) and N-oxide formation (Metabolite C) . The methyl group in 2-methyl-1-(3-nitro-4-pyridyl)piperazine may slow dealkylation compared to ethyl or propyl substituents.

- Hepatotoxicity : In rats, 1-(trifluoromethyl)-4-(3-nitro-4-pyridyl)piperazine induced hepatomegaly with altered parenchymal-to-endothelial cell ratios, suggesting structural similarities to 2-methyl derivatives may pose hepatic risks .

Receptor Selectivity and Binding Modes

- Dopamine D2 vs. D3 Receptors : Substituent position on the piperazine benzene ring dramatically affects selectivity. 2-OCH3 substitution increases D2 selectivity 60-fold over D3, whereas 4-OCH3 substitution reduces affinity .

- PARP-1 Inhibition: Piperazine-substituted naphthoquinones show enhanced PARP-1 specificity compared to non-piperazine analogs, likely due to improved hydrogen bonding and π-π stacking .

Structural Isosteres and Bioisosterism

Replacing piperazine with morpholine or heterocycles (e.g., pyrrolidine) reduces receptor affinity. For example, 5-HT1A receptor ligands with morpholine instead of piperazine show >10-fold lower Ki values . Piperazine isosteres like ethylenediamine or propanediamine also exhibit reduced acetylcholinesterase (AChE) inhibition (IC50 = 8.52 μM vs. 0.90 μM for piperazine) .

Preparation Methods

Reaction Mechanism and Substrate Design

The SNAr pathway remains the most widely adopted method for synthesizing 2-methyl-1-(3-nitro-4-pyridyl)piperazine. This approach leverages the electron-deficient nature of the pyridine ring, where the nitro group at position 3 enhances the electrophilicity of the adjacent position 4. The reaction typically involves 4-chloro-3-nitropyridine and N-methylpiperazine under basic conditions.

Key Reaction Parameters:

-

Leaving Group Reactivity: Chlorine at position 4 of the pyridine ring acts as the leaving group, with its displacement facilitated by the electron-withdrawing nitro group.

-

Base Selection: Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH) in dimethylformamide (DMF) promotes deprotonation of N-methylpiperazine, enhancing nucleophilicity.

-

Temperature and Solvent: Reactions proceed optimally at 80–100°C in polar aprotic solvents (e.g., DMF, DMSO), achieving yields of 75–90% after 12–24 hours.

Example Protocol:

-

Combine 4-chloro-3-nitropyridine (1.0 equiv) and N-methylpiperazine (1.2 equiv) in DMF.

-

Add K₂CO₃ (2.0 equiv) and reflux at 90°C for 18 hours.

-

Quench with ice water, extract with dichloromethane, and purify via recrystallization (ethanol/hexane).

Analytical Data:

-

¹H NMR (CDCl₃): δ 2.35 (s, 3H, NCH₃), 3.40–3.55 (m, 8H, piperazine-H), 8.15 (d, J = 6.0 Hz, 1H, pyridine-H), 8.95 (d, J = 6.0 Hz, 1H, pyridine-H).

-

HPLC Purity: ≥99.0% (C18 column, acetonitrile/water 70:30).

Nitration of Pre-formed Piperazine-Pyridine Adducts

Post-functionalization Strategy

An alternative route involves nitrating 2-methyl-1-(4-pyridyl)piperazine. This method is less common due to challenges in regioselectivity but offers advantages when halogenated precursors are unavailable.

Nitration Conditions:

-

Reagents: Fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C.

-

Regiochemical Control: The nitro group preferentially occupies the 3-position due to the directing effect of the piperazine moiety.

Limitations:

-

Low yields (30–45%) due to over-nitration and side reactions.

-

Requires stringent temperature control to avoid decomposition.

Industrial-Scale Optimization

Solvent-Free Synthesis

Recent patents emphasize solvent-free conditions to reduce costs and environmental impact. For example, mixing 4-chloro-3-nitropyridine with excess N-methylpiperazine at 80°C for 26 hours achieves 82% yield without purification.

Process Advantages:

Analytical and Regulatory Considerations

Impurity Profiling

Critical impurities include residual starting materials and regioisomeric byproducts. HPLC-MS analysis identifies:

-

Impurity A: 2-Methyl-1-(4-pyridyl)piperazine (unreacted intermediate).

-

Impurity B: 3-Nitro-4-(2-methylpiperazin-1-yl)pyridine N-oxide (oxidation product).

Specification Limits:

Q & A

What are the optimal synthetic routes for 2-methyl-1-(3-nitro-4-pyridyl)piperazine, and how is structural confirmation achieved?

Basic Research Question

The synthesis of piperazine derivatives like 2-methyl-1-(3-nitro-4-pyridyl)piperazine typically involves nucleophilic substitution or coupling reactions. For example, structurally analogous compounds (e.g., 1-(4-fluorobenzyl)piperazine derivatives) are synthesized via reactions between pre-functionalized piperazine cores and nitro-pyridine intermediates under reflux conditions in polar aprotic solvents like DMF or THF .

Structural Confirmation : Post-synthesis, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical. For instance, - and -NMR verify substituent positions, while HRMS confirms molecular weight and purity (>97% by HPLC) .

How do substituents on the piperazine ring influence the compound’s physicochemical properties, such as pKa and solubility?

Advanced Research Question

Substituents like nitro groups or aromatic moieties significantly alter basicity and solubility. Piperazine’s pKa can be modulated by electron-withdrawing groups (e.g., nitro), which reduce the amine’s basicity. Computational tools like MoKa software predict pKa shifts caused by substituents, validated experimentally via Sirius T3 platform measurements . For example, a nitro group at the pyridyl position lowers the pKa of the proximal piperazine nitrogen, affecting protonation states critical for receptor binding .

What methodologies are used to assess the stability of 2-methyl-1-(3-nitro-4-pyridyl)piperazine under varying experimental conditions?

Advanced Research Question

Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, or acidic/basic conditions) followed by HPLC or LC-MS analysis. For example, piperazine derivatives in CO2 capture systems face stability challenges due to oxidative degradation; stability is monitored via spectroscopic tracking of byproducts like nitrosamines . Thermal gravimetric analysis (TGA) can further assess decomposition thresholds .

How is 2-methyl-1-(3-nitro-4-pyridyl)piperazine utilized in receptor binding studies, and what experimental designs are employed?

Basic Research Question

Piperazine derivatives often serve as ligands in receptor binding assays. Radioligand displacement studies (e.g., using -labeled antagonists) quantify affinity (Ki values). For example, similar compounds are tested against dopamine or serotonin receptors via competitive binding assays in transfected HEK293 cells . Dose-response curves and Schild analysis validate competitive vs. allosteric interactions .

What challenges arise in reconciling contradictory data on the compound’s biological activity, and how are these resolved?

Advanced Research Question

Contradictions in biological activity (e.g., antimicrobial vs. cytotoxic effects) often stem from assay variability or impurity profiles. Rigorous purity validation (e.g., HPLC, elemental analysis) and standardized protocols (e.g., CLSI guidelines for MIC testing) are essential . Meta-analyses of structure-activity relationships (SAR) can identify critical substituents. For instance, nitro groups may enhance antibacterial activity but reduce solubility, necessitating SAR-driven derivatization .

How is 2-methyl-1-(3-nitro-4-pyridyl)piperazine applied in materials science, particularly in carbon capture systems?

Basic Research Question

Piperazine derivatives enhance CO2 absorption kinetics in solvent blends. Experimental designs for carbon capture involve parametric analysis of variables like solvent concentration (e.g., 10–30 wt% K2CO3), temperature (20–60°C), and gas/liquid flow rates in membrane contactors . CO2 absorption rates are quantified via gas chromatography or inline pH monitoring . Piperazine’s role as a promoter increases bicarbonate formation rates by 40–60% compared to non-promoted systems .

What strategies mitigate the trade-off between piperazine derivative stability and reactivity in industrial applications?

Advanced Research Question

In CO2 capture, piperazine degradation (e.g., via oxidation) is minimized by adding antioxidants (e.g., ascorbic acid) or optimizing operating conditions (e.g., lower temperatures). Stability-activity trade-offs are modeled using Arrhenius kinetics to balance absorption efficiency and solvent longevity . For instance, blending with nanoparticles (e.g., SiO2) enhances thermal stability without compromising reactivity .

How are computational tools leveraged to predict the bioactivity and toxicity of 2-methyl-1-(3-nitro-4-pyridyl)piperazine derivatives?

Advanced Research Question

QSAR models and molecular docking (e.g., AutoDock Vina) predict binding affinities to targets like MAGL or TRPV1 channels. Toxicity is assessed via ADMET predictors (e.g., SwissADME) for parameters like hepatotoxicity or CYP inhibition . For example, nitro groups may increase mutagenic risk, flagged by Derek Nexus software, prompting structural modifications .

What analytical techniques are critical for detecting impurities in synthesized 2-methyl-1-(3-nitro-4-pyridyl)piperazine?

Basic Research Question

Impurity profiling uses LC-MS/MS to identify byproducts (e.g., de-nitrated analogs or oxidation products). Residual solvents are quantified via gas chromatography (GC-FID), while elemental analysis ensures stoichiometric accuracy . For example, NMR spin-spin coupling anomalies can detect regioisomeric impurities in nitro-pyridyl derivatives .

How do solvent systems and reaction kinetics influence the scalability of piperazine derivative synthesis?

Advanced Research Question

Solvent polarity and catalyst selection (e.g., Pd/C for hydrogenation) impact reaction rates and scalability. Kinetic studies via inline FTIR or Raman spectroscopy optimize conditions (e.g., THF vs. DMSO for SNAr reactions). For example, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining >90% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.